molecular formula C14H14N4O B15066267 (4-Amino-7-methyl-5,7-dihydro-6h-pyrrolo[3,4-d]pyrimidin-6-yl)(phenyl)methanone CAS No. 1854-44-0

(4-Amino-7-methyl-5,7-dihydro-6h-pyrrolo[3,4-d]pyrimidin-6-yl)(phenyl)methanone

Cat. No.: B15066267
CAS No.: 1854-44-0
M. Wt: 254.29 g/mol
InChI Key: ZMQGXSQUCSEWHK-UHFFFAOYSA-N
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Description

(4-Amino-7-methyl-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(phenyl)methanone is a complex organic compound with a unique structure that combines a pyrrolo[3,4-d]pyrimidine core with an amino group, a methyl group, and a phenylmethanone moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Amino-7-methyl-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(phenyl)methanone typically involves multi-step organic reactionsThe final step involves the attachment of the phenylmethanone moiety under specific reaction conditions, such as the use of a suitable catalyst and solvent .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(4-Amino-7-methyl-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(phenyl)methanone undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the phenylmethanone moiety to a phenylmethanol group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted analogs .

Scientific Research Applications

Chemistry

In chemistry, (4-Amino-7-methyl-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(phenyl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It may serve as a probe to investigate biochemical pathways and molecular mechanisms .

Medicine

In medicinal chemistry, (4-Amino-7-methyl-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(phenyl)methanone is explored for its potential therapeutic applications. It may exhibit biological activities, such as anti-inflammatory, antimicrobial, or anticancer properties, making it a candidate for drug development .

Industry

In the industrial sector, this compound can be used in the development of new materials and chemical processes. Its unique properties may contribute to the creation of advanced materials with specific functionalities .

Mechanism of Action

The mechanism of action of (4-Amino-7-methyl-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(phenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (4-Amino-7-methyl-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(phenyl)methanone include:

Uniqueness

What sets (4-Amino-7-methyl-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(phenyl)methanone apart is its unique combination of a pyrrolo[3,4-d]pyrimidine core with an amino group, a methyl group, and a phenylmethanone moiety. This unique structure provides distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

CAS No.

1854-44-0

Molecular Formula

C14H14N4O

Molecular Weight

254.29 g/mol

IUPAC Name

(4-amino-7-methyl-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)-phenylmethanone

InChI

InChI=1S/C14H14N4O/c1-9-12-11(13(15)17-8-16-12)7-18(9)14(19)10-5-3-2-4-6-10/h2-6,8-9H,7H2,1H3,(H2,15,16,17)

InChI Key

ZMQGXSQUCSEWHK-UHFFFAOYSA-N

Canonical SMILES

CC1C2=C(CN1C(=O)C3=CC=CC=C3)C(=NC=N2)N

Origin of Product

United States

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